molecular formula C9H7NO4 B11774110 Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate CAS No. 1799434-67-5

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate

Cat. No.: B11774110
CAS No.: 1799434-67-5
M. Wt: 193.16 g/mol
InChI Key: ARSAJPQWIVTUBE-UHFFFAOYSA-N
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Description

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a furan ring and an oxazepine ring, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl furo[2,3-d][1,2]oxazepine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan derivatives with suitable nitrogen-containing reagents to form the oxazepine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl furo[2,3-d][1,2]oxazepine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1799434-67-5

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl furo[2,3-d]oxazepine-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-14-7/h2-5H,1H3

InChI Key

ARSAJPQWIVTUBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NO1)OC=C2

Origin of Product

United States

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